Stereochemical Purity Comparison
The enantiomeric purity of a chiral building block is paramount for achieving high stereoselectivity in downstream synthesis. (2S)-2-Methyloxetane-2-carboxylic acid is supplied as a single, defined enantiomer, whereas its (2R) counterpart is a distinct compound and the racemic mixture lacks stereochemical definition . Commercial suppliers offer both the (2S) and (2R) enantiomers with a typical purity of 95-97%, allowing researchers to select the specific stereoisomer required for their asymmetric synthesis or chiral probe studies . The choice of the (2S) over the (2R) enantiomer or a racemic mixture is a fundamental selection criterion in projects targeting chiral biological systems.
| Evidence Dimension | Enantiomeric Identity and Purity |
|---|---|
| Target Compound Data | ≥95% to ≥97% for (2S) enantiomer |
| Comparator Or Baseline | (2R)-2-Methyloxetane-2-carboxylic acid (95% purity); Racemic 2-Methyloxetane-2-carboxylic acid (97-98% purity) |
| Quantified Difference | Defined (2S) stereochemistry vs. (2R) or undefined racemic mixture |
| Conditions | Commercial product specifications from vendors Aladdin Scientific, Combi-Blocks, and MolCore |
Why This Matters
Procurement of the correct, high-purity (2S) enantiomer is non-negotiable for reproducible outcomes in asymmetric synthesis and for studying specific stereochemical interactions in biological systems.
